

WH-4-023 vs PP1 Src inhibitor

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Compound Focus: **WH-4-023**

Cat. No.: S548126

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Key Properties at a Glance

The following table outlines the core biochemical characteristics of **WH-4-023** and PP1 as reported in the literature.

Feature	WH-4-023	PP1
Reported Potency (IC50)	2 nM for Lck; 6 nM for Src [1] [2] [3]	Varies by study; initially identified as a potent Src-family inhibitor [4] [5] [6]
Primary Targets	Lck, Src, Salt-Inducible Kinases (SIK1, SIK2, SIK3) [1] [2] [3]	Src-family kinases (e.g., Src, Hck, Lck), c-Kit, Bcr-Abl [4]
Noted Selectivity	>300-fold selective against p38 α and KDR; selective for kinases with a Thr gatekeeper [1] [2] [3]	Broader off-target profile; inhibits several kinases beyond Src family [4]

| **Key Research Applications** | - Cardiac fibrosis (reduces actin-myosin stress fibers) [7]

- Maintaining naive human pluripotent stem cells [3] | - A classic tool for probing Src-family kinase signaling [4] [6]
- Studying c-Kit and Bcr-Abl in mast cell disorders and leukemia [4] |

Selectivity and Off-Target Profiles

A critical difference between these inhibitors lies in their selectivity, which dictates their appropriate research use.

- **WH-4-023's Selectivity:** **WH-4-023** is noted for its high specificity. It potently inhibits Lck and Src and is also a potent inhibitor of the Salt-Inducible Kinase (SIK) family [2] [3]. Its design allows it to target kinases with a threonine residue at the "gatekeeper" position, providing a degree of mechanistic selectivity [3]. It shows little activity against several other kinases, such as p38 α and KDR [1] [2].
- **PP1's Broader Profile:** While PP1 is a potent and well-established Src-family kinase inhibitor, it also demonstrates significant activity against other important tyrosine kinases like c-Kit and Bcr-Abl. This means that phenotypes observed with PP1 treatment cannot be automatically attributed solely to Src inhibition, as c-Kit or other off-target effects may be involved [4].

Mechanisms and Experimental Considerations

Understanding their mechanisms and practical quirks is vital for designing robust experiments.

- **Mechanism of Action:** Both **WH-4-023** and PP1 are **ATP-competitive inhibitors** [8] [3]. However, one study on PP1 suggested it might act as a **non-competitive inhibitor against ATP** for the inhibition of c-Src, indicating a potentially complex mechanism that warrants further investigation [5].
- **A Key Practical Consideration for PP1:** The efficacy of PP1 can be significantly reduced in crowded protein solutions, such as those containing high concentrations of Bovine Serum Albumin (BSA). This is due to non-specific interactions and steric hindrance, which reduce PP1's availability to bind its target kinase. This effect is crucial to consider when translating *in vitro* findings to cellular or *in vivo* contexts [6].

How to Choose for Your Research

Your choice between **WH-4-023** and PP1 should align with your experimental goals.

- **Choose WH-4-023 if:** Your research requires high specificity for Lck/Src or is focused on the biology of **Salt-Inducible Kinases (SIKs)**. Its defined selectivity makes it preferable for attributing observed effects to the inhibition of these specific targets [2] [3].
- **Choose PP1 if:** You need a well-characterized, classic tool for broad **Src-family kinase inhibition**, or if your system involves pathways where inhibition of c-Kit or Bcr-Abl is also relevant or is being investigated [4].

Experimental Protocols

Here are examples of experimental protocols from the literature for each inhibitor.

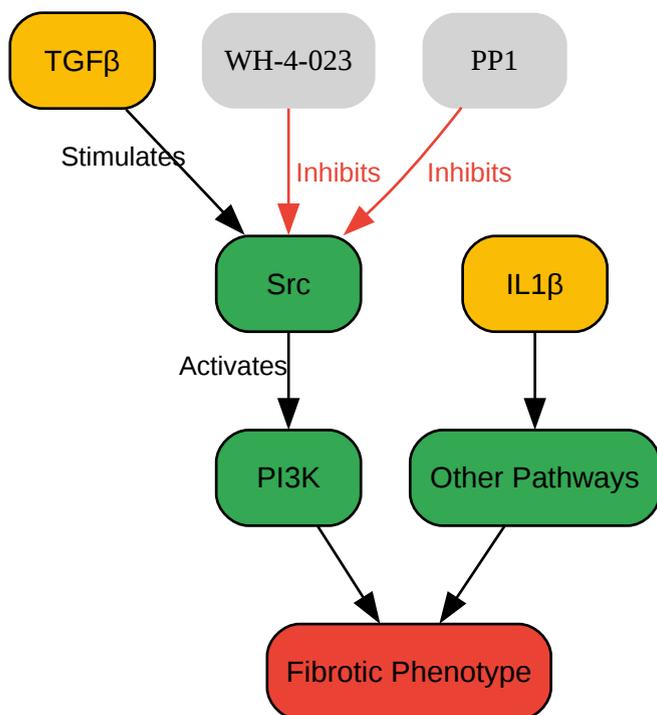
WH-4-023 in a Kinase Assay [1] [3]:

- **Enzyme:** Lck (GST-kinase domain fusion).
- **Final Concentrations:** 250 pM Lck, 0.5 μ M ATP, 1.2 μ M biotinylated gastrin substrate peptide.
- **Buffer:** 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.05% BSA.
- **Detection:** The reaction is quenched with a detection reagent containing streptavidin-allophycocyanin and a europium-labeled anti-phosphotyrosine antibody. Read on a fluorescence plate reader (excitation 320 nm, emission 615/655 nm).

PP1 in a Cellular Context [7]:

- **Cell Type:** Human cardiac fibroblasts.
- **Stimulus:** Treated in a profibrotic context (e.g., with TGF β).
- **Treatment:** Cells are treated with PP1 (or other inhibitors) across a range of doses.
- **Readout:** High-content microscopy to quantify fibrotic markers like F-actin, procollagen I, and α -smooth muscle actin.

To help visualize the context in which these inhibitors are often studied, the diagram below outlines a generalized signaling pathway relevant to fibroblast activation, a system where **WH-4-023**'s effects were profiled [7].



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To cite this document: Smolecule. [WH-4-023 vs PP1 Src inhibitor]. Smolecule, [2026]. [Online PDF].

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